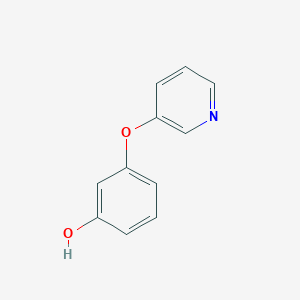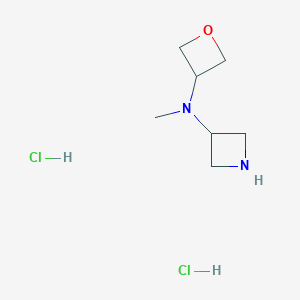
Dihydrochlorure de N-méthyl-N-(oxétan-3-yl)azétidine-3-amine
Vue d'ensemble
Description
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O and a molecular weight of 215.12 g/mol . This compound is characterized by the presence of both azetidine and oxetane rings, which are four-membered saturated heterocycles containing nitrogen and oxygen atoms, respectively . The compound is typically stored in a refrigerator and is available in solid form .
Applications De Recherche Scientifique
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride has several scientific research applications, including:
Analyse Biochimique
Biochemical Properties
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride has been observed to impact various types of cells and cellular processes. It can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to changes in their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without toxicity .
Metabolic Pathways
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, leading to its accumulation in certain cellular compartments. Additionally, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can bind to intracellular proteins, affecting its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate is obtained in a similar manner and further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis and diversification of novel heterocyclic amino acid derivatives, including those containing azetidine and oxetane rings, are achieved through processes such as the Suzuki–Miyaura cross-coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, DBU as a base, and THF as a solvent . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include functionalized 3-substituted 3-(acetoxymethyl)azetidines and 3-substituted 3-(acetoxymethyl)oxetane compounds .
Mécanisme D'action
The mechanism of action of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active intermediates . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic amino acid derivatives containing azetidine and oxetane rings . Examples include:
- N-Boc-azetidin-3-ylidene acetate
- Methyl 2-(oxetan-3-ylidene)acetate
Uniqueness
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride is unique due to its specific combination of azetidine and oxetane rings, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROGUASPOUDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C2COC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-34-9 | |
| Record name | N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



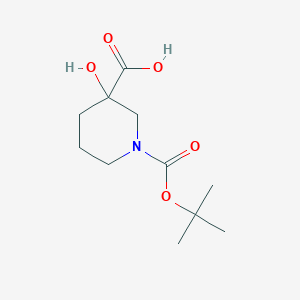
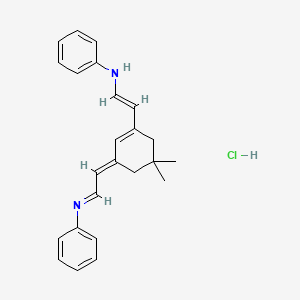

![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)
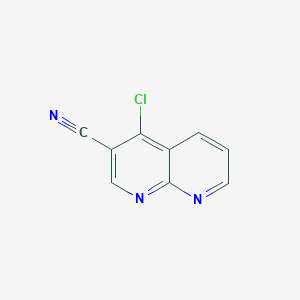
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)
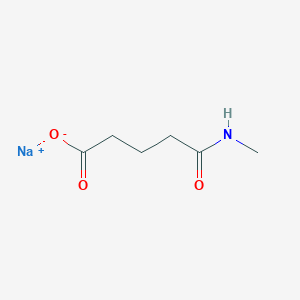
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)
![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)
![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)

